

An In-depth Technical Guide to the Physicochemical Properties of Morpholinoacetonitrile

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Compound of Interest

Compound Name: Morpholinoacetonitrile

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Introduction

Morpholinoacetonitrile, also known as 2-(morpholin-4-yl)acetonitrile, is a heterocyclic organic compound incorporating a morpholine ring and a nitrile functional group. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, recognized for imparting favorable physicochemical and pharmacokinetic properties to drug candidates, including improved aqueous solubility and metabolic stability. The nitrile group, a versatile synthetic handle, can participate in various chemical transformations and can also contribute to the biological activity of a molecule. This technical guide provides a comprehensive overview of the core physicochemical properties of **Morpholinoacetonitrile**, detailed experimental protocols for their determination, and a discussion of its potential biological relevance based on the broader class of morpholine derivatives.

Physicochemical Properties

The fundamental physicochemical properties of **Morpholinoacetonitrile** are crucial for its handling, formulation, and potential application in drug discovery and development. A summary of these properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₀ N ₂ O	[1]
Molecular Weight	126.16 g/mol	[2]
Melting Point	62 °C	[2]
Boiling Point	124 °C at 23 mmHg	[2]
Density (Predicted)	1.055 ± 0.06 g/cm ³	[3]
pKa (Predicted)	2.79 ± 0.10	[3]
logP (Predicted)	-0.3	[1]
Solubility	Soluble in Methanol	[3]
Appearance	White to almost white powder or crystals	

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination and verification of the physicochemical properties of **Morpholinoacetonitrile**. The following sections outline standard methodologies for key experiments.

Synthesis of Morpholinoacetonitrile via Alkylation

A plausible and common method for the synthesis of **Morpholinoacetonitrile** is the nucleophilic substitution reaction between morpholine and chloroacetonitrile.

Materials:

- Morpholine
- Chloroacetonitrile[4]
- A suitable base (e.g., potassium carbonate, triethylamine)
- An appropriate solvent (e.g., acetonitrile, DMF)

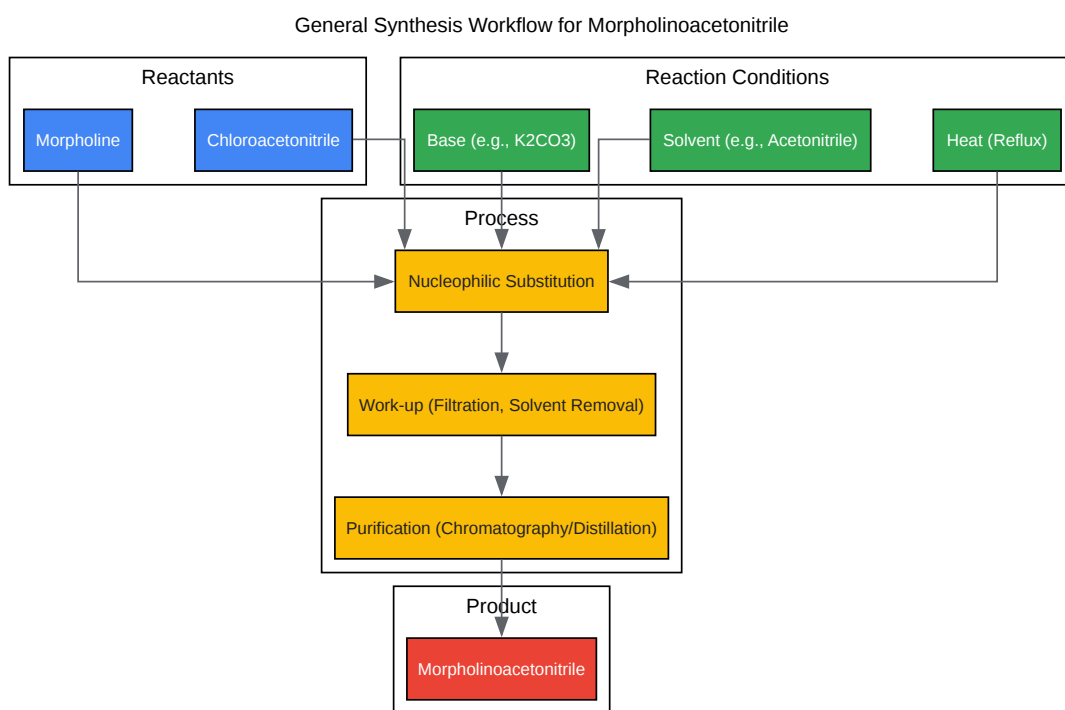
- Sodium iodide (optional, as a catalyst)[5]

Procedure:

- To a solution of morpholine in the chosen solvent, add the base.
- If using, add a catalytic amount of sodium iodide.
- Slowly add chloroacetonitrile to the reaction mixture with stirring.
- Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Filter off any inorganic salts.
- Remove the solvent under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure, to yield pure **Morpholinoacetonitrile**.

Mandatory Visualization

Logical Workflow for the Synthesis of Morpholinoacetonitrile



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Caption: A diagram illustrating the general synthetic route to **Morpholinoacetonitrile**.

Determination of Aqueous Solubility

The "shake-flask" method is a standard approach to determine the solubility of a compound in water.

Procedure:

- Add an excess amount of **Morpholinoacetonitrile** to a known volume of deionized water in a sealed flask.
- Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
- Analyze the concentration of **Morpholinoacetonitrile** in the filtrate using a suitable analytical method, such as HPLC-UV or GC-MS.
- The determined concentration represents the aqueous solubility of the compound at that temperature.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a reliable method for determining the acid dissociation constant (pKa) of a compound.

Procedure:

- Prepare a solution of **Morpholinoacetonitrile** of known concentration in a suitable solvent system (e.g., water or a water-methanol mixture).
- Calibrate a pH meter with standard buffer solutions.
- Immerse the pH electrode in the sample solution and record the initial pH.
- Gradually add a standardized solution of a strong acid (e.g., HCl) in small, known increments.
- Record the pH of the solution after each addition, allowing the reading to stabilize.

- Continue the titration past the equivalence point.
- Plot the pH of the solution against the volume of titrant added to generate a titration curve.
- The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the traditional and most common technique for the experimental determination of logP.

Procedure:

- Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
- Dissolve a known amount of **Morpholinoacetonitrile** in either the water-saturated n-octanol or the n-octanol-saturated water.
- Mix equal volumes of the n-octanol and aqueous phases in a separatory funnel.
- Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
- Allow the two phases to separate completely.
- Carefully collect samples from both the n-octanol and aqueous layers.
- Determine the concentration of **Morpholinoacetonitrile** in each phase using a suitable analytical method (e.g., HPLC-UV).
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathway involvement of **Morpholinoacetonitrile** are not extensively documented in publicly available literature, the broader class of morpholine-containing compounds exhibits a wide range of pharmacological activities.[6][7][8] These activities include roles as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[9][10]

The morpholine ring is often considered a "privileged structure" in drug discovery due to its ability to improve the pharmacokinetic profile of a molecule.[10] It can enhance aqueous solubility, which is beneficial for drug absorption and distribution, and its metabolic stability can lead to a longer half-life in the body.

The nitrile group can also contribute to biological activity. In some contexts, it can act as a hydrogen bond acceptor or be metabolized to other functional groups. The presence of both the morpholine and nitrile moieties in **Morpholinoacetonitrile** suggests that it could be a valuable building block for the synthesis of novel therapeutic agents. Further in vitro and in vivo studies are necessary to elucidate the specific biological effects and potential signaling pathway modulation of **Morpholinoacetonitrile**.

Conclusion

This technical guide has provided a detailed overview of the known physicochemical properties of **Morpholinoacetonitrile**, along with standardized experimental protocols for their determination. While specific biological data for this compound is limited, its structural features, incorporating the pharmacologically significant morpholine ring, suggest its potential as a valuable scaffold in drug discovery and development. The information presented herein serves as a foundational resource for researchers and scientists working with this compound, enabling its effective use in further synthetic and biological investigations.

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